2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H6F3N3O |
|---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)19-10-3-1-2-9(4-10)11-17-6-8(5-16)7-18-11/h1-4,6-7H |
InChI Key |
HASXNCMLHGZLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Formation of Arylidene Malononitrile : 3-(Trifluoromethoxy)benzaldehyde reacts with malononitrile in the presence of a base (e.g., sodium acetate) to form an α,β-unsaturated nitrile intermediate.
-
Cyclization with Amidine : The intermediate undergoes cyclocondensation with an amidine (e.g., benzamidine hydrochloride) to form the pyrimidine core.
-
Aromatization : Dehydration yields the final pyrimidine-5-carbonitrile.
Optimized Conditions
| Parameter | Conventional Reflux | Microwave-Assisted |
|---|---|---|
| Solvent | Water/Ethanol | Solvent-Free |
| Catalyst | Sodium Acetate | None |
| Temperature | 80–100°C | 100–150°C |
| Time | 4–6 hours | 10–30 minutes |
| Yield | 60–80% | 75–90% |
Example :
-
Reagents : 3-(Trifluoromethoxy)benzaldehyde (1 eq), malononitrile (1 eq), benzamidine hydrochloride (1 eq), sodium acetate (0.5 eq).
-
Procedure : Reflux in ethanol/water (4:1) for 5 hours. Precipitate forms upon cooling, filtered and recrystallized from ethanol.
Cyclization via Chalcone Intermediates
An alternative route employs chalcone derivatives as precursors. This method is less common but offers flexibility for diverse substituents.
Synthesis Pathway
Key Challenges
-
Low Yields : Typically 40–50% due to competing side reactions.
-
Purity Issues : Requires rigorous purification via column chromatography.
Solvent-Free and Green Chemistry Approaches
Recent advancements prioritize eco-friendly methods to reduce waste and energy consumption.
Grinding-Mediated Synthesis
Microwave Irradiation
Microwave methods enhance reaction rates and yields:
| Parameter | Conventional Heating | Microwave |
|---|---|---|
| Time | 6 hours | 15 minutes |
| Yield | 70% | 85–90% |
| Energy Efficiency | Low | High |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Three-Component | High flexibility, scalable | Requires pure aldehyde | 60–90% |
| Chalcone Route | Diverse substituent options | Low yields, complex purification | 40–50% |
| Solvent-Free | Environmentally friendly | Limited to small-scale synthesis | 65–70% |
| Microwave | Rapid, energy-efficient | Specialized equipment required | 75–90% |
Critical Data and Research Findings
Impact of Catalysts
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Case Studies
- A study evaluated various pyrimidine derivatives for their anticancer activity against multiple tumor cell lines, including lung cancer (A-549), prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF-7). The results showed that certain derivatives exhibited inhibitory activity greater than 70%, indicating their potential as effective anticancer agents .
- Another investigation focused on the synthesis of novel pyrimidine derivatives, including those similar to 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile, which were tested against various cancer cell lines. The findings highlighted significant variations in biological activity based on structural modifications, underscoring the importance of the trifluoromethoxy group in enhancing anticancer efficacy .
Research Findings
Recent studies have also explored the potential of this compound as an antitubercular agent. A series of derivatives were synthesized and screened for activity against Mycobacterium tuberculosis strain H37Rv. Among these, several compounds demonstrated promising minimum inhibitory concentration (MIC) values, indicating their effectiveness against tuberculosis .
Molecular Docking Studies
Molecular docking simulations have been employed to assess the binding affinity of these compounds to specific protein targets involved in tuberculosis pathogenesis. These studies provide insights into the mechanism of action at the molecular level, revealing how structural features influence biological activity .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . By binding to the ATP-binding site of EGFR, the compound effectively blocks its activity, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Carbonitrile Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Trifluoromethoxy vs.
- Amino vs. Aryl Substituents: Amino groups at the 2-position () increase hydrogen-bonding capacity, whereas aryl groups (e.g., 3-(trifluoromethoxy)phenyl) prioritize hydrophobic interactions .
- Thiazolyl Moieties : Thiazole-containing derivatives () exhibit higher molecular weights and melting points, likely due to increased rigidity and intermolecular interactions .
Biological Activity
2-(3-(Trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and its role as a cyclooxygenase (COX) inhibitor.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a trifluoromethoxy group and a carbonitrile moiety, which are known to enhance biological activity through various mechanisms. The presence of the trifluoromethoxy group is particularly notable as it can influence the compound's lipophilicity and electronic properties.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of specific enzymes involved in cancer progression and inflammation. Notably, the compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes and tumorigenesis.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrimidine-5-carbonitriles, including the target compound, exhibit potent anticancer properties. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 19 ± 0.52 |
| A549 | 22 ± 0.62 |
| HepG2 | 13 ± 0.42 |
These values indicate that the compound's effectiveness is comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
COX-2 Inhibition
The compound has also been studied for its ability to inhibit COX-2 activity. In vitro assays revealed that several pyrimidine derivatives demonstrated significant COX-2 inhibition with IC50 values in the submicromolar range:
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| 3b | 0.20 ± 0.01 | 77.01 ± 0.03 |
| 5b | 0.18 ± 0.01 | 75.25 ± 1.1 |
| 5d | 0.16 ± 0.01 | 76.14 ± 1.05 |
These results indicate that these compounds are not only effective in inhibiting COX-2 but also possess anticancer properties that could be beneficial in therapeutic applications .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the anticancer effects of pyrimidine derivatives against multiple cell lines using MTT assays, demonstrating that compounds similar to the target exhibited IC50 values significantly lower than traditional treatments .
- COX-2 Inhibition Study : Another research focused on the synthesis and evaluation of pyrimidine derivatives as COX-2 inhibitors found that certain substitutions enhanced inhibitory potency compared to standard drugs like Celecoxib .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-(trifluoromethoxy)phenyl)pyrimidine-5-carbonitrile?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1: React 2,4-dichloropyrimidine-5-carbonitrile with 3-(trifluoromethoxy)benzylamine in DMF at low temperatures (-50°C) using DIPEA as a base to form intermediates like 4-chloro-2-(substituted)pyrimidine-5-carbonitrile .
- Step 2: Further functionalization (e.g., introducing adamantane-based substituents) via reactions with amines under reflux, followed by purification using silica gel chromatography .
Key reagents: DIPEA, TFA, and CHCl3/MeOH solvent systems.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- LCMS and HRMS: Confirm molecular weight and purity (e.g., LCMS m/z 351 [M+Na]+ observed for intermediates) .
- 1H/13C NMR: Resolve substituent patterns (e.g., aromatic protons at δ 7.14–7.41 ppm for trifluoromethoxy phenyl groups) .
- HPLC: Assess retention time consistency (e.g., 0.81 minutes under SQD-FA05 conditions) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
Methodological Answer:
- Substituent Effects: Replacing the trifluoromethoxy group with halogens (e.g., Cl) or bulkier groups (e.g., adamantane) alters lipophilicity and target binding. For instance, adamantane derivatives show enhanced kinase inhibition due to hydrophobic interactions .
- Case Study: Compound 54 (with a cyclohexylamino-adamantane group) exhibited improved PKCθ inhibition (IC50 < 100 nM) compared to simpler analogs .
Q. What strategies resolve contradictions in biological activity data for analogs?
Methodological Answer:
- Dose-Response Studies: Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (e.g., MTT assays) to rule off-target effects .
- Structural Analysis: Use X-ray crystallography or molecular docking (e.g., PDB 03Q ligand interactions) to correlate steric/electronic effects with activity .
Q. How can computational methods guide the optimization of this compound for medicinal chemistry?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., PKCθ or CDK9) using software like AutoDock. Focus on hydrogen bonding with pyrimidine nitriles and hydrophobic pockets for trifluoromethoxy groups .
- QSAR Modeling: Train models on analogs (e.g., CDK9 inhibitors with 2-aminopyrimidine cores) to predict logP and IC50 values .
Q. What are the challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Critical Parameters:
- Temperature Control: Maintain -50°C during nucleophilic substitutions to avoid byproducts .
- Purification: Use preparative HPLC or repeated silica gel chromatography for intermediates (e.g., 55 isolated in 42% yield after four CHCl3 elutions) .
- Quality Checks: Monitor residual solvents (e.g., DMF) via GC-MS and confirm enantiomeric purity with chiral HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
